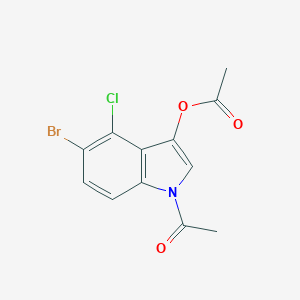

1-Acetyl-5-bromo-4-chloro-1H-indol-3-yl acetate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(1-acetyl-5-bromo-4-chloroindol-3-yl) acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9BrClNO3/c1-6(16)15-5-10(18-7(2)17)11-9(15)4-3-8(13)12(11)14/h3-5H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DSHQTSIXXYZXGR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N1C=C(C2=C1C=CC(=C2Cl)Br)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9BrClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80184392 | |

| Record name | 1-Acetyl-5-bromo-4-chloro-1H-indol-3-yl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80184392 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

330.56 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3030-06-6 | |

| Record name | 1-Acetyl-5-bromo-4-chloro-1H-indol-3-yl acetate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3030-06-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Acetyl-5-bromo-4-chloro-1H-indol-3-yl acetate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003030066 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Acetyl-5-bromo-4-chloro-1H-indol-3-yl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80184392 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-acetyl-5-bromo-4-chloro-1H-indol-3-yl acetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.274 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 1-Acetyl-5-bromo-4-chloro-1H-indol-3-yl acetate

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Acetyl-5-bromo-4-chloro-1H-indol-3-yl acetate is a halogenated indole derivative. This document provides a comprehensive overview of its known chemical and physical properties, a detailed synthesis protocol, and relevant experimental procedures. Due to the limited publicly available data on the specific biological activity of this compound, a generalized apoptotic signaling pathway, often a target in cancer research, is presented as a representative model. Furthermore, a standard experimental protocol for assessing apoptosis is included to guide potential research endeavors.

Chemical and Physical Properties

This section summarizes the key chemical and physical identifiers for this compound. The data is compiled from various chemical databases and suppliers.

| Property | Value | Source(s) |

| IUPAC Name | (1-acetyl-5-bromo-4-chloroindol-3-yl) acetate | [1] |

| CAS Number | 3030-06-6 | [1][2][3][4][5] |

| Molecular Formula | C₁₂H₉BrClNO₃ | [1][3] |

| Molecular Weight | 330.56 g/mol | [1][3] |

| Melting Point | 161-168 °C | [3][4] |

| InChI Key | DSHQTSIXXYZXGR-UHFFFAOYSA-N | --- |

| Canonical SMILES | CC(=O)OC1=CN(C2=C1C=C(C=C2)Br)C(=O)C | --- |

| Appearance | White to light yellow solid (presumed) | --- |

| Purity | Typically >97% (as commercially available) | [4] |

Spectral Data

Synthesis and Reactivity

Synthesis Protocol

A known method for the synthesis of this compound involves the deacetylation of 5-bromo-4-chloroindoxyl 1,3-diacetate.

Reaction Scheme:

Experimental Procedure: [7][8]

-

To a stirred solution of 5-bromo-4-chloroindoxyl 1,3-diacetate (1.0 g, 3.03 mmol) in anhydrous N,N-dimethylformamide (3 mL), add sodium methoxide (270 mg, 5.00 mmol).

-

The resulting dark-colored reaction mixture is degassed with nitrogen gas for 30 minutes at room temperature.

-

Further workup and purification steps (e.g., quenching, extraction, chromatography) would be required to isolate the final product, though specific details are not provided in the cited source.

Chemical Reactivity

The chemical reactivity of this compound is characteristic of acetylated indole derivatives.

-

Hydrolysis: The acetyl groups can be removed under acidic or basic conditions to yield the corresponding indolol.

-

Nucleophilic Substitution: The bromo and chloro substituents on the indole ring can potentially undergo nucleophilic substitution reactions, although this may require harsh conditions or specific catalysts.

-

Electrophilic Aromatic Substitution: The indole ring is generally reactive towards electrophiles, though the existing substituents will influence the position and feasibility of further substitution.

This compound has been noted as a starting reagent in the synthesis of 5,5′-dibromo-4,4′-dichloroindigo.[3]

Biological Activity and Potential Signaling Pathways

There is limited specific information in the public domain regarding the biological activity and mechanism of action of this compound. However, indole derivatives are a well-established class of compounds with a broad range of biological activities, including anti-cancer properties. A related compound, 1-Acetyl-5-bromo-6-chloro-1H-indol-3-ol, has been noted as an intermediate in the development of anti-cancer agents.

Given the potential for this class of compounds to induce apoptosis (programmed cell death) in cancer cells, a generalized diagram of an apoptotic signaling pathway is presented below.

Caption: A generalized overview of the extrinsic and intrinsic apoptotic signaling pathways. The interaction of this compound with these pathways has not been experimentally confirmed.

Experimental Protocols

For researchers interested in evaluating the potential pro-apoptotic activity of this compound, the following is a detailed protocol for the Annexin V apoptosis assay using flow cytometry.

Annexin V Apoptosis Assay

Principle:

During the early stages of apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to identify apoptotic cells. Propidium iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live or early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells. Dual staining with Annexin V and PI allows for the differentiation of live, early apoptotic, late apoptotic, and necrotic cells.

Materials:

-

Annexin V-FITC (or other fluorochrome conjugate)

-

Propidium Iodide (PI)

-

1X Annexin V Binding Buffer (user-prepared or from a kit)

-

Phosphate-Buffered Saline (PBS)

-

Cell culture medium

-

Test compound (this compound) dissolved in a suitable solvent (e.g., DMSO)

-

Adherent or suspension cells of interest

-

Flow cytometer

Experimental Workflow:

Caption: A typical workflow for an in vitro apoptosis assay using flow cytometry.

Procedure:

-

Cell Culture and Treatment:

-

Seed cells at an appropriate density in culture plates and allow them to adhere (for adherent cells) or stabilize overnight.

-

Treat the cells with varying concentrations of this compound for a predetermined duration. Include a vehicle control (e.g., DMSO) and a positive control for apoptosis (e.g., staurosporine).

-

-

Cell Harvesting:

-

Suspension cells: Gently pellet the cells by centrifugation.

-

Adherent cells: Carefully collect the culture medium (which may contain floating apoptotic cells). Wash the adherent cells with PBS and detach them using a gentle cell scraper or a non-enzymatic dissociation solution. Combine the detached cells with the collected medium and pellet by centrifugation.

-

-

Staining:

-

Wash the cell pellets with cold PBS and resuspend them in 1X Annexin V Binding Buffer.

-

Add Annexin V-FITC and PI to the cell suspension according to the manufacturer's instructions.

-

Incubate the cells in the dark at room temperature for 15-20 minutes.

-

-

Flow Cytometry:

-

Analyze the stained cells on a flow cytometer as soon as possible.

-

Use unstained, Annexin V-FITC only, and PI only stained cells as controls to set up the compensation and gates.

-

Acquire data and analyze the percentages of live (Annexin V- / PI-), early apoptotic (Annexin V+ / PI-), late apoptotic (Annexin V+ / PI+), and necrotic (Annexin V- / PI+) cells.

-

Conclusion

This compound is a readily synthesizable indole derivative with potential for further investigation, particularly in the context of medicinal chemistry. While its fundamental chemical and physical properties are documented, a significant opportunity exists for further research to elucidate its spectral characteristics, detailed reactivity, and, most importantly, its biological activities and mechanisms of action. The provided protocols offer a starting point for researchers to explore the potential of this and related compounds in areas such as cancer biology.

References

- 1. scispace.com [scispace.com]

- 2. This compound(3030-06-6) 1H NMR [m.chemicalbook.com]

- 3. 148416-38-0 Cas No. | 6 | Matrix Scientific [matrixscientific.com]

- 4. CAS#:3030-06-6 | this compound | Chemsrc [chemsrc.com]

- 5. chem-space.com [chem-space.com]

- 6. This compound | C12H9BrClNO3 | CID 76416 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Synthesis routes of this compound [benchchem.com]

A Technical Guide to 1-Acetyl-5-bromo-4-chloro-1H-indol-3-yl acetate (CAS 3030-06-6)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1-Acetyl-5-bromo-4-chloro-1H-indol-3-yl acetate, a halogenated indole derivative with potential applications in organic synthesis and drug discovery. This document consolidates available data on its chemical and physical properties, provides a detailed experimental protocol for its synthesis, and discusses its potential, yet currently unexplored, role in biological systems. The information is presented to support researchers and professionals in the fields of medicinal chemistry, chemical biology, and drug development.

Chemical and Physical Properties

This compound is a white to yellow or orange crystalline powder.[1] Its key chemical and physical properties are summarized in the table below for easy reference.

| Property | Value | Source |

| CAS Number | 3030-06-6 | [2] |

| Molecular Formula | C₁₂H₉BrClNO₃ | [2] |

| Molecular Weight | 330.56 g/mol | [2][3] |

| IUPAC Name | (1-acetyl-5-bromo-4-chloroindol-3-yl) acetate | [2] |

| Synonyms | 3-Acetoxy-1-acetyl-5-bromo-4-chloroindole, 5-Bromo-4-chloroindoxyl 1,3-diacetate | [1][2] |

| Melting Point | 165-168 °C (lit.) | [4] |

| Appearance | White to Yellow to Orange powder to crystal | [1] |

| Purity | >98.0% (GC) | [1] |

| InChI Key | DSHQTSIXXYZXGR-UHFFFAOYSA-N | [3] |

Synthesis

The synthesis of this compound can be achieved through the acetylation of a corresponding indole precursor. A general and efficient two-step procedure starting from 2-chlorobenzoic acids has been reported for similar 1-acetyl-1H-indol-3-yl acetates. While a specific protocol for this exact compound is detailed below based on a reported synthesis from a related precursor.[3]

Experimental Protocol: Synthesis from 5-bromo-4-chloroindoxyl 1,3-diacetate

This procedure outlines the synthesis of this compound from 5-bromo-4-chloroindoxyl 1,3-diacetate.[3]

Materials:

-

5-bromo-4-chloroindoxyl 1,3-diacetate

-

Anhydrous N,N-dimethylformamide (DMF)

-

Sodium methoxide

-

Nitrogen gas

Procedure:

-

To a stirred solution of 5-bromo-4-chloroindoxyl 1,3-diacetate (1.0 g, 3.03 mmol) in anhydrous N,N-dimethylformamide (3 mL), add sodium methoxide (270 mg, 5.00 mmol).[3]

-

The resulting dark-colored reaction mixture is degassed with nitrogen gas for 30 minutes at room temperature.[3]

-

Further steps for reaction work-up, product isolation, and purification would typically follow, such as quenching the reaction, extraction, and recrystallization or chromatography. These details were not available in the cited source.

Safety Precautions:

-

This compound is for research use only and not for human or veterinary use.[3]

-

Standard laboratory safety protocols should be followed, including the use of personal protective equipment (PPE) such as gloves, lab coat, and safety glasses.

-

Handle all chemicals in a well-ventilated fume hood.

Spectroscopic Data

Spectroscopic data is crucial for the structural confirmation of this compound. While the raw spectra are not publicly available, the existence of NMR and IR data has been reported.

| Spectroscopic Data | Details | Source |

| ¹H NMR | Data available | [2] |

| ¹³C NMR | Data available | [2] |

| IR | Data available | [2] |

| Mass Spectrometry | Data available |

Potential Applications and Research Directions

While this compound is primarily documented as a chemical intermediate, its structural features suggest potential avenues for research in drug discovery.[5]

Intermediate for Pharmaceutical Synthesis

This compound serves as a building block in organic synthesis.[6] The presence of bromo and chloro substituents on the indole ring provides reactive sites for further chemical modifications, allowing for the construction of more complex molecules.[7]

Potential Biological Activity

No specific biological activities for this compound have been reported. However, the indole scaffold is a common motif in many biologically active compounds. A structurally related compound, 1-Acetyl-5-bromo-6-chloro-1H-indol-3-ol, has been identified as a valuable intermediate in the synthesis of pharmaceuticals, particularly in the development of anti-cancer agents.[7] This suggests that the target compound could be explored for similar applications. Indole derivatives are known to play significant roles in cellular signaling and regulation, making them crucial for understanding disease pathways.[7]

Visualized Synthesis Workflow

The following diagram illustrates the general workflow for the synthesis of this compound as described in the experimental protocol.

References

- 1. chemimpex.com [chemimpex.com]

- 2. This compound | C12H9BrClNO3 | CID 76416 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Synthesis routes of this compound [benchchem.com]

- 4. rsc.org [rsc.org]

- 5. arborpharmchem.com [arborpharmchem.com]

- 6. researchgate.net [researchgate.net]

- 7. 148416-38-0 Cas No. | 6 | Matrix Scientific [matrixscientific.com]

Technical Guide: Physicochemical Properties of 1-Acetyl-5-bromo-4-chloro-1H-indol-3-yl acetate

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides essential information regarding the molecular weight of 1-Acetyl-5-bromo-4-chloro-1H-indol-3-yl acetate, a compound of interest in various research and development applications.

Compound Identification

Systematic Name: this compound CAS Number: 3030-06-6[1]

Quantitative Data

The fundamental physicochemical properties of this compound are summarized in the table below. These values are critical for experimental design, stoichiometric calculations, and analytical characterization.

| Property | Value |

| Molecular Formula | C₁₂H₉BrClNO₃[1][2] |

| Molecular Weight | 330.56 g/mol [1][2][3][4] |

Experimental Protocols

The determination of the molecular weight of a compound like this compound is typically achieved through calculation based on its molecular formula, which is confirmed by methods such as mass spectrometry. The molecular weight is the sum of the atomic weights of all atoms in the molecule. As this is a calculated value based on a known chemical structure, detailed experimental protocols for its determination are not applicable in this context.

Visualization

The calculation of molecular weight is a direct summation of the atomic masses of the constituent elements in the molecular formula. This is a linear and straightforward calculation that does not involve complex signaling pathways, experimental workflows, or intricate logical relationships that would necessitate a Graphviz diagram for elucidation. Therefore, a visualization is not applicable for the core topic of this guide.

References

Elucidation of 1-Acetyl-5-bromo-4-chloro-1H-indol-3-yl acetate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structure elucidation of 1-acetyl-5-bromo-4-chloro-1H-indol-3-yl acetate. The document details its chemical identity, a known synthetic protocol, and a systematic approach to its structural verification using modern spectroscopic techniques. Due to the limited availability of published, raw spectroscopic data, this guide presents predicted data based on established principles of organic spectroscopy to illustrate the elucidation process.

Compound Identity

This compound is a halogenated indole derivative. Its fundamental properties are summarized in the table below.

| Property | Value |

| IUPAC Name | (1-acetyl-5-bromo-4-chloroindol-3-yl) acetate[1] |

| CAS Number | 3030-06-6[1] |

| Molecular Formula | C₁₂H₉BrClNO₃[1] |

| Molecular Weight | 330.56 g/mol [1] |

| Physical Form | Crystalline Powder[2] |

| Melting Point | 161-168 °C[3][4] |

Synthesis Protocol

The synthesis of this compound can be achieved from 5-bromo-4-chloroindoxyl 1,3-diacetate.[5]

Reaction Scheme:

-

Starting Material: 5-bromo-4-chloroindoxyl 1,3-diacetate (1.0 g, 3.03 mmol)

-

Reagent: Sodium methoxide (270 mg, 5.00 mmol)[5]

-

Solvent: Anhydrous N,N-dimethylformamide (3 mL)[5]

-

Procedure: To a stirred solution of the starting material in anhydrous N,N-dimethylformamide, sodium methoxide is added. The resulting mixture is degassed with nitrogen for 30 minutes at room temperature.[5]

Spectroscopic Structure Elucidation

The confirmation of the molecular structure of this compound relies on a combination of spectroscopic methods. The logical workflow for this process is outlined below.

Mass Spectrometry

Mass spectrometry is employed to determine the molecular weight and elemental composition. The presence of bromine and chlorine atoms results in a characteristic isotopic pattern for the molecular ion peak.

Table 1: Predicted Mass Spectrometry Data

| m/z (Predicted) | Assignment | Notes |

| 329/331/333 | [M]⁺ | The isotopic pattern will be characteristic of a compound containing one bromine and one chlorine atom. |

| 287/289/291 | [M - C₂H₂O]⁺ | Loss of a ketene molecule from the N-acetyl group. |

| 245/247/249 | [M - C₂H₂O - C₂H₂O]⁺ | Subsequent loss of a ketene molecule from the acetate group. |

| 43 | [C₂H₃O]⁺ | Acetyl cation, likely a prominent peak. |

Infrared (IR) Spectroscopy

IR spectroscopy is utilized to identify the functional groups present in the molecule.

Table 2: Predicted Infrared Spectroscopy Data

| Wavenumber (cm⁻¹) (Predicted) | Functional Group | Vibration |

| 3100-3000 | Aromatic C-H | Stretch |

| 1760-1740 | Ester C=O | Stretch |

| 1710-1680 | Amide C=O | Stretch |

| 1600-1450 | Aromatic C=C | Stretch |

| 1370 | -CH₃ | Bend |

| 1220-1180 | Acetate C-O | Stretch |

| 800-600 | C-Cl, C-Br | Stretch |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon and proton environments within the molecule, which is crucial for confirming the connectivity of the atoms.

The ¹³C NMR spectrum is expected to show 12 distinct signals, corresponding to the 12 carbon atoms in the molecule.

Table 3: Predicted ¹³C NMR Chemical Shifts

| Chemical Shift (δ, ppm) (Predicted) | Carbon Assignment |

| 168-170 | C=O (Acetate) |

| 167-169 | C=O (N-Acetyl) |

| 130-140 | Quaternary aromatic carbons (C-3a, C-7a) |

| 120-130 | Aromatic CH carbons (C-6, C-7) |

| 115-125 | Aromatic CH carbon (C-2) |

| 110-120 | Quaternary aromatic carbons (C-4, C-5) |

| 100-110 | C-3 |

| 23-26 | -CH₃ (N-Acetyl) |

| 20-22 | -CH₃ (Acetate) |

The ¹H NMR spectrum provides information on the number of different types of protons, their chemical environments, and their neighboring protons.

Table 4: Predicted ¹H NMR Data

| Chemical Shift (δ, ppm) (Predicted) | Multiplicity | Integration | Assignment |

| 7.5-7.8 | d | 1H | H-6 |

| 7.2-7.5 | d | 1H | H-7 |

| 7.0-7.3 | s | 1H | H-2 |

| 2.6-2.8 | s | 3H | N-COCH₃ |

| 2.2-2.4 | s | 3H | O-COCH₃ |

Molecular Structure and Visualization

The chemical structure of this compound is depicted below.

References

- 1. This compound | C12H9BrClNO3 | CID 76416 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 1-Acetyl-5-bromo-4-chloro-3-indolyl Acetate 98.0+%, TCI America™ | Fisher Scientific [fishersci.ca]

- 3. CAS#:3030-06-6 | this compound | Chemsrc [chemsrc.com]

- 4. 148416-38-0 Cas No. | 6 | Matrix Scientific [matrixscientific.com]

- 5. Synthesis routes of this compound [benchchem.com]

An In-depth Technical Guide to 1-Acetyl-5-bromo-4-chloro-1H-indol-3-yl acetate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical properties, synthesis, and potential biological relevance of 1-Acetyl-5-bromo-4-chloro-1H-indol-3-yl acetate. The information is curated for professionals in the fields of chemical research, drug discovery, and development.

Core Physical and Chemical Properties

This compound is a halogenated indole derivative. The presence of acetyl, bromo, and chloro functional groups contributes to its specific chemical reactivity and potential biological activity. A summary of its key physical properties is presented in Table 1.

| Property | Value | Source(s) |

| Molecular Formula | C₁₂H₉BrClNO₃ | [1] |

| Molecular Weight | 330.56 g/mol | [1][2] |

| CAS Number | 3030-06-6 | [1] |

| Melting Point | 165-168 °C (literature) | [3][4] |

| Flash Point (Predicted) | 213.5±25.9 °C | [3] |

| Appearance | Data not available | |

| Solubility | Data not available | |

| Boiling Point | Data not available |

Table 1: Physical Properties of this compound

Synthesis Protocol

A documented method for the synthesis of this compound involves the treatment of 5-bromo-4-chloroindoxyl 1,3-diacetate with sodium methoxide in anhydrous N,N-dimethylformamide (DMF).[2]

Experimental Protocol:

-

To a stirred solution of 5-bromo-4-chloroindoxyl 1,3-diacetate (1.0 g, 3.03 mmol) in anhydrous N,N-dimethylformamide (3 mL), add sodium methoxide (270 mg, 5.00 mmol).[2]

-

Degas the resulting dark-colored reaction mixture with nitrogen gas for 30 minutes at room temperature.[2]

Further details on the workup, purification, and characterization of the final product would require consulting the primary literature from which this synthesis is cited. Spectroscopic data, including ¹H NMR, ¹³C NMR, IR, and mass spectrometry, would be essential for confirming the structure and purity of the synthesized compound.[5]

Potential Biological Significance and Signaling Pathways

Indole-containing compounds have been implicated in a variety of cellular signaling pathways, including:

-

Anti-inflammatory Pathways: Some indole derivatives are known to modulate key inflammatory pathways such as NF-κB and COX-2.[6]

-

Anticancer Pathways: Many indole derivatives exhibit antiproliferative activities by targeting pathways like the ERK signaling pathway and inhibiting tubulin polymerization.[6][8]

-

Bacterial Signaling: Indole itself is a signaling molecule in bacteria, influencing processes like drug resistance, biofilm formation, and virulence.[7][9]

Given its structure, this compound could potentially serve as a scaffold for the development of novel therapeutic agents targeting these or other signaling cascades. The halogen and acetyl substitutions can significantly influence the compound's binding affinity and selectivity for biological targets.[8][10]

The logical workflow for investigating the biological activity of this compound would involve a series of screening and mechanistic studies.

Conclusion

This compound is a readily synthesizable indole derivative with potential for further investigation in drug discovery and chemical biology. While specific data on its biological activity is currently limited, the well-established importance of the indole scaffold in modulating key signaling pathways suggests that this compound could be a valuable tool for researchers. Further studies are warranted to elucidate its physical properties more comprehensively and to explore its potential interactions with biological systems.

References

- 1. This compound | C12H9BrClNO3 | CID 76416 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Synthesis routes of this compound [benchchem.com]

- 3. CAS#:3030-06-6 | this compound | Chemsrc [chemsrc.com]

- 4. This compound | 3030-06-6 [chemicalbook.com]

- 5. This compound(3030-06-6) 1H NMR spectrum [chemicalbook.com]

- 6. Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024) - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. mdpi.com [mdpi.com]

- 9. journals.asm.org [journals.asm.org]

- 10. chemimpex.com [chemimpex.com]

An In-depth Technical Guide to 1-Acetyl-5-bromo-4-chloro-1H-indol-3-yl acetate

This technical guide provides a comprehensive overview of the chemical and physical properties, synthesis, and research applications of 1-Acetyl-5-bromo-4-chloro-1H-indol-3-yl acetate. The information is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry.

Chemical and Physical Properties

This compound is a halogenated indole derivative. Its key quantitative data are summarized in the table below for easy reference and comparison.

| Property | Value |

| Melting Point | 165-168 °C (lit.)[1] |

| Molecular Formula | C₁₂H₉BrClNO₃[2] |

| Molecular Weight | 330.56 g/mol [2][3][4] |

| CAS Number | 3030-06-6[1][2][5] |

| IUPAC Name | (1-acetyl-5-bromo-4-chloroindol-3-yl) acetate[2][3] |

| InChI Key | DSHQTSIXXYZXGR-UHFFFAOYSA-N[3][4] |

Experimental Protocols

The following section details a reported experimental procedure for the synthesis of this compound.

Synthesis of this compound [4]

-

Starting Material: 5-bromo-4-chloroindoxyl 1,3-diacetate (1.0 g, 3.03 mmol)

-

Reagent: Sodium methoxide (270 mg, 5.00 mmol)

-

Solvent: Anhydrous N,N-dimethylformamide (3 mL)

Procedure:

-

To a stirred solution of 5-bromo-4-chloroindoxyl 1,3-diacetate in anhydrous N,N-dimethylformamide, sodium methoxide was added.[4]

-

The resulting dark-colored reaction mixture was degassed with nitrogen gas for 30 minutes at room temperature.[4]

Visualizations

The following diagrams illustrate the experimental workflow for the synthesis of this compound.

Caption: Synthesis workflow for this compound.

Applications and Research Context

This compound is primarily utilized as an intermediate in organic synthesis and for drug discovery research.[6] While specific signaling pathways for this exact molecule are not extensively detailed in the provided search results, related indole derivatives are known to play significant roles in cellular signaling and regulation.[7]

A structurally similar compound, 1-Acetyl-5-bromo-6-chloro-1H-indol-3-ol, is noted for its application as an intermediate in the synthesis of pharmaceuticals, particularly in the development of anti-cancer agents.[7] The bromine and chlorine substituents on such indole rings are suggested to enhance biological activity and selectivity, making them valuable for investigating disease pathways.[7]

Furthermore, chromogenic substrates like 5-Bromo-4-chloro-3-indolyl N-acetyl-beta-D-glucosaminide are used for the detection of specific enzyme activities in both histochemistry and microbiology, highlighting the utility of the bromo-chloro-indolyl core in developing sensitive detection methods.[8]

References

- 1. CAS#:3030-06-6 | this compound | Chemsrc [chemsrc.com]

- 2. This compound | C12H9BrClNO3 | CID 76416 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 1-Acetyl-5-bromo-4-chloro-3-indolyl Acetate 98.0+%, TCI America™ | Fisher Scientific [fishersci.ca]

- 4. Synthesis routes of this compound [benchchem.com]

- 5. jrmedichem.com [jrmedichem.com]

- 6. arborpharmchem.com [arborpharmchem.com]

- 7. chemimpex.com [chemimpex.com]

- 8. Glycosynth - 5-Bromo-4-chloro-3-indolyl N-acetyl-beta-D-glucosaminide [glycosynth.co.uk]

The Multifaceted Biological Activities of Substituted Indole Derivatives: A Technical Guide

The indole scaffold, a privileged heterocyclic motif, is a cornerstone in medicinal chemistry and drug discovery. Its unique structure, capable of mimicking endogenous molecules and interacting with a diverse array of biological targets, has led to the development of numerous therapeutic agents. This technical guide provides an in-depth exploration of the significant biological activities of substituted indole derivatives, with a focus on quantitative data, detailed experimental methodologies, and the elucidation of key signaling pathways. This document is intended to be a comprehensive resource for researchers, scientists, and drug development professionals engaged in the design and synthesis of novel indole-based therapeutics.

Anticancer Activity

Substituted indoles have demonstrated remarkable potential in oncology, targeting various hallmarks of cancer. Their mechanisms of action are diverse, ranging from the inhibition of critical enzymes involved in cell proliferation and survival to the disruption of microtubule dynamics and induction of apoptosis.

Data Presentation: Anticancer Activity of Substituted Indoles

| Compound Class | Specific Example | Target | Cancer Cell Line | Activity (IC50/GI50) |

| Pyrazolinyl-indoles | Compound with p-tolyl and phenylethanone substituents | EGFR | Leukemia | 78.76% growth inhibition at 10 µM |

| Spirooxindoles | N-alkylated maleimide derivatives | HER2/HER3 | MCF-7 | 3.88 - 5.83 µM |

| Indole-acrylamide derivatives | - | Tubulin | Huh7 (Hepatocellular Carcinoma) | 5.0 µM[1] |

| Indole-substituted furanones | - | Tubulin | U-937 | 0.6 µM[1] |

| Indole-chalcone derivatives | - | Tubulin and TrxR | - | 6 - 35 nM[1] |

| Indole-1,3,4-oxadiazole hybrids | - | Tubulin | - | - |

| Methoxy-substituted indole curcumin derivative | (27) | GSK-3β, EGFR, Bcr-Abl | Hep-2, A549, HeLa | 12 µM, 15 µM, 4 µM[1] |

| Indole hydrazide derivatives | Compound 12 | - | MCF-7 | 3.01 µM[2] |

| Chalcone-indole derivative | 12 | Tubulin | - | 0.22 to 1.80 µmol/L[3] |

| Quinoline-indole derivative | 13 | Tubulin | - | 2 to 11 nmol/L[3] |

| Benzimidazole-indole derivative | 8 | Tubulin | - | 50 nmol/L[3] |

| Indole-vinyl sulfone derivatives | 9 | Tubulin | - | -[3] |

| 2H-Isoxazolo[4,5-B]indole | - | - | Various | - |

| Indole-based 1,3,4-Oxadiazoles | 2e | EGFR, COX-2 | HCT116, A549, A375 | 6.43 µM, 9.62 µM, 8.07 µM[4] |

| 28-indole-betulin derivatives | - | - | MCF-7 | -[5] |

| Indole-sulfonamide derivatives | 30, 31, 36 | - | MOLT-3 | -[6] |

| Sulfonohydrazides with indole and morpholine | 5f | - | MCF-7, MDA-MB-468 | 13.2 µM, 8.2 µM[7] |

Key Mechanisms of Anticancer Activity

1. Inhibition of Receptor Tyrosine Kinases (RTKs): A primary strategy in anticancer drug design is the targeting of RTKs like the Epidermal Growth Factor Receptor (EGFR), which are often dysregulated in various cancers. Indole derivatives can act as competitive inhibitors at the ATP-binding site of the kinase domain, preventing autophosphorylation and subsequent activation of downstream signaling pathways crucial for cell proliferation and survival.[3][8][9][10]

Signaling Pathway: EGFR Inhibition

Caption: EGFR signaling pathway and its inhibition by substituted indole derivatives.

2. Disruption of Microtubule Dynamics: Microtubules are essential for cell division, and their disruption is a clinically validated anticancer strategy. Certain indole derivatives inhibit tubulin polymerization, leading to mitotic arrest and subsequent apoptosis in rapidly dividing cancer cells.[1]

3. Induction of Apoptosis via Bcl-2 Family Proteins: The B-cell lymphoma 2 (Bcl-2) family of proteins are key regulators of apoptosis. Anti-apoptotic members like Bcl-2 and Bcl-xL prevent apoptosis, while pro-apoptotic members like Bax and Bak promote it.[11][12][13][14] Substituted indoles can induce apoptosis by inhibiting the function of anti-apoptotic Bcl-2 proteins, thereby shifting the balance towards cell death.[11][12][13][14][15]

Signaling Pathway: Bcl-2 Mediated Apoptosis

Caption: Induction of apoptosis by indole derivatives via inhibition of Bcl-2 family proteins.

Experimental Protocols

In Vitro Anticancer Activity Assessment (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

Workflow: In Vitro Anticancer Screening

Caption: Experimental workflow for the in vitro MTT cytotoxicity assay.

Methodology:

-

Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5,000 to 10,000 cells per well and incubated for 24 hours to allow for attachment.[16]

-

Compound Treatment: The culture medium is replaced with fresh medium containing various concentrations of the substituted indole derivatives. A vehicle control (e.g., DMSO) and a positive control (a known anticancer drug) are also included.[7][16]

-

Incubation: The plates are incubated for a further 48-72 hours.

-

MTT Addition: MTT reagent is added to each well and incubated for 2-4 hours. Viable cells with active metabolism convert the yellow MTT into purple formazan crystals.

-

Solubilization: A solubilization solution (e.g., DMSO) is added to dissolve the formazan crystals.[7]

-

Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: The percentage of cell viability is calculated relative to the vehicle control, and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined.[7]

Tubulin Polymerization Inhibition Assay

This assay measures the ability of a compound to inhibit the polymerization of tubulin into microtubules.

Methodology:

-

Reaction Setup: Purified tubulin is mixed with a reaction buffer containing GTP in a 96-well plate.

-

Compound Addition: The test compound (substituted indole derivative) is added to the wells at various concentrations. A known tubulin inhibitor (e.g., colchicine) and a vehicle control are used as references.

-

Initiation of Polymerization: The plate is incubated at 37°C to initiate tubulin polymerization.

-

Monitoring Polymerization: The increase in turbidity (light scattering) at 340 nm is monitored over time using a microplate reader.[1][17][18]

-

Data Analysis: The rate and extent of tubulin polymerization are determined from the resulting curves. The IC50 value for the inhibition of tubulin polymerization is then calculated.[18]

Antimicrobial Activity

Substituted indole derivatives have emerged as a promising class of antimicrobial agents, exhibiting activity against a broad spectrum of bacteria and fungi. Some derivatives have also shown efficacy against drug-resistant strains.

Data Presentation: Antimicrobial Activity of Substituted Indoles

| Compound Class | Specific Example | Target Organism | Activity (MIC in µg/mL) |

| Indole-triazole derivative | Compound 3d | S. aureus, MRSA, E. coli, B. subtilis, C. albicans, C. krusei | 3.125-50[15] |

| Indole derivatives with triazole, thiadiazole, and carbothioamide | 1b, 2b-d, 3b-d | C. albicans | 3.125[15] |

| Indole derivatives | - | Methicillin-resistant S. aureus (MRSA) | - |

| 5-iodoindole | - | Extensively drug-resistant Acinetobacter baumannii (XDRAB) | -[19] |

| 3-methylindole | - | Extensively drug-resistant Acinetobacter baumannii (XDRAB) | -[19] |

| 7-hydroxyindole | - | Extensively drug-resistant Acinetobacter baumannii (XDRAB) | -[19] |

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC)

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. The broth microdilution method is a common technique for determining MIC.[20][21][22]

Workflow: Broth Microdilution MIC Assay

References

- 1. NOVEL MICROTUBULE POLYMERIZATION INHIBITOR WITH POTENT ANTI-PROLIFERATIVE AND ANTI-TUMOR ACTIVITY - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Small Molecule EGFR Inhibitors as Anti-Cancer Agents: Discovery, Mechanisms of Action, and Opportunities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Small Molecule EGFR Inhibitors as Anti-Cancer Agents: Discovery, Mechanisms of Action, and Opportunities - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Synthesis and Anticancer Activity of Indole-Functionalized Derivatives of Betulin - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. benchchem.com [benchchem.com]

- 8. Targeting the EGFR signaling pathway in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. scispace.com [scispace.com]

- 11. Role of Bcl-2 family proteins in apoptosis: apoptosomes or mitochondria? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Bcl-2 family - Wikipedia [en.wikipedia.org]

- 13. journals.biologists.com [journals.biologists.com]

- 14. aacrjournals.org [aacrjournals.org]

- 15. Frontiers | The role of BCL-2 family proteins in regulating apoptosis and cancer therapy [frontiersin.org]

- 16. benchchem.com [benchchem.com]

- 17. benchchem.com [benchchem.com]

- 18. benchchem.com [benchchem.com]

- 19. researchgate.net [researchgate.net]

- 20. ijrpc.com [ijrpc.com]

- 21. m.youtube.com [m.youtube.com]

- 22. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]

Unraveling the Core Mechanism of 1-Acetyl-5-bromo-4-chloro-1H-indol-3-yl acetate: A Technical Guide for Researchers

For Research Use Only. Not for human or veterinary use.

Abstract

1-Acetyl-5-bromo-4-chloro-1H-indol-3-yl acetate is a halogenated indole derivative with a molecular structure suggesting significant potential in pharmacological research, particularly in oncology. While direct studies on this specific molecule are not extensively published, its structural components—an N-acetylated indole core, halogen substitutions at the 4 and 5 positions, and a 3-acetoxy group—point towards a plausible mechanism of action as a prodrug that, upon intracellular activation, targets key regulators of cell growth and survival. This technical guide synthesizes information from structurally related compounds to propose a putative mechanism of action, supported by representative data and detailed experimental protocols to facilitate further investigation by researchers, scientists, and drug development professionals.

Introduction: The Therapeutic Potential of Substituted Indoles

The indole nucleus is a "privileged scaffold" in medicinal chemistry, forming the core structure of numerous natural products and synthetic drugs with a wide array of biological activities.[1][2] Indole derivatives are known to exhibit anticancer, antiviral, anti-inflammatory, and antimicrobial properties.[3][4] The therapeutic efficacy of the indole scaffold is often enhanced by substitutions on the indole ring. Halogenation, particularly with bromine and chlorine, has been shown to significantly augment the anticancer activity of indole derivatives.[5]

This compound (C₁₂H₉BrClNO₃, CAS No. 3030-06-6) is a synthetic compound that combines several features of pharmacologically active indoles.[6] Its structure suggests it may function as an intermediate in the synthesis of more complex molecules or act as a bioactive agent itself, likely through a prodrug-based mechanism.[7][8]

Proposed Mechanism of Action

Based on the chemical structure of this compound and the known bioactivities of related compounds, we propose a two-step mechanism of action:

Step 1: Intracellular Activation via Esterase Cleavage (Prodrug Hypothesis)

The acetate group at the 3-position of the indole ring is susceptible to hydrolysis by intracellular esterases. This enzymatic cleavage would release the active metabolite, 1-Acetyl-5-bromo-4-chloro-1H-indol-3-ol . This mechanism is common for acetylated drug candidates to improve cell permeability and bioavailability. The use of similar compounds, such as 5-bromo-4-chloro-3-indolyl acetate, as chromogenic substrates for esterases supports this hypothesis.[9][10]

Step 2: Inhibition of Key Oncogenic Pathways

Upon activation, the resulting indol-3-ol derivative is hypothesized to target one or more key intracellular pathways critical for cancer cell proliferation and survival. The primary putative targets include:

-

Histone Deacetylases (HDACs): Indole derivatives are a well-established class of HDAC inhibitors.[11][12] By inhibiting HDACs, these compounds can alter chromatin structure, leading to the re-expression of tumor suppressor genes, cell cycle arrest, and apoptosis.[13][14]

-

Protein Kinases: The indole scaffold is a common feature in numerous protein kinase inhibitors.[7] Key oncogenic kinases such as Epidermal Growth Factor Receptor (EGFR), Src, and components of the PI3K/AKT/mTOR pathway are frequently targeted by indole-based compounds.[5][15][16] Inhibition of these kinases disrupts signaling cascades that promote cell growth, proliferation, and survival.

The following diagram illustrates the proposed sequential mechanism of action.

Caption: Proposed mechanism of this compound.

Quantitative Data from Structurally Related Indole Derivatives

No specific quantitative bioactivity data is currently available for this compound. However, data from related indole-based inhibitors targeting HDACs and protein kinases illustrate the potential potency of this compound class.

Table 1: HDAC Inhibitory Activity of Representative Indole Derivatives

| Compound Class | Target | IC₅₀ (nM) | Cell Line | Reference |

| Indole-3-butyric acid derivative (I13) | HDAC1 | 13.9 | - | [11] |

| Indole-3-butyric acid derivative (I13) | HDAC3 | 12.1 | - | [11] |

| Indole-3-butyric acid derivative (I13) | HDAC6 | 7.71 | - | [11] |

| N¹-hydroxyterephthalamide-indole (12m) | HeLa Nuclear Extract | 74 | HeLa | [14] |

| Indole-based dual inhibitor (19f) | HDAC3 | 5 | - | [12] |

Table 2: Kinase Inhibitory Activity of Representative Indole Derivatives

| Compound Class | Target | IC₅₀ (µM) | Cell Line | Reference |

| Novel Osimertinib analogue (16) | EGFR | 1.026 | - | [15] |

| Novel Osimertinib analogue (16) | SRC Kinase | 0.002 | - | [15] |

| Indole Chromene Conjugate (225a) | VEGFR-2 | 0.12 | - | [17] |

| 2-Oxindole derivative | PDK1 | 0.045 | - | [16] |

Experimental Protocols

To investigate the proposed mechanism of action, the following experimental protocols are recommended.

In Vitro Cell Viability Assay (MTT Assay)

This assay determines the cytotoxic effect of the compound on cancer cell lines. It measures the metabolic activity of cells, which is an indicator of cell viability.[18]

Materials:

-

Cancer cell line of interest (e.g., A549 lung carcinoma, MCF-7 breast carcinoma)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

This compound (stock solution in DMSO)

-

96-well flat-bottom sterile microplates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or acidified isopropanol)

-

Phosphate-buffered saline (PBS)

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Remove the medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (medium with DMSO, concentration not exceeding 0.5%) and a blank control (medium only).

-

Incubation: Incubate the plate for 48 or 72 hours at 37°C, 5% CO₂.

-

MTT Addition: After incubation, add 10 µL of MTT reagent to each well and incubate for 3-4 hours at 37°C until purple formazan crystals are visible.[19]

-

Solubilization: Carefully aspirate the medium and add 150 µL of solubilization solution to each well to dissolve the formazan crystals.[19] Mix thoroughly by placing the plate on an orbital shaker for 15 minutes.

-

Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each treatment relative to the vehicle control. Plot the results to determine the IC₅₀ value (the concentration of compound that inhibits cell growth by 50%).

Caption: Workflow for the MTT cell viability assay.

In Vitro Enzyme Inhibition Assay (General Protocol)

This protocol provides a framework for assessing the direct inhibitory effect of the compound (or its active metabolite) on a specific enzyme target, such as a protein kinase or HDAC.[2]

Materials:

-

Purified recombinant enzyme (e.g., HDAC1, Src kinase)

-

Specific substrate for the enzyme (fluorogenic or chromogenic)

-

Assay buffer specific to the enzyme

-

Test compound and positive control inhibitor

-

96-well or 384-well microplate (black or clear, depending on the assay)

-

Microplate reader (fluorometer or spectrophotometer)

Procedure:

-

Reagent Preparation: Prepare serial dilutions of the test compound and positive control in assay buffer. Prepare solutions of the enzyme and substrate at their optimal concentrations in assay buffer.

-

Enzyme-Inhibitor Pre-incubation: Add the enzyme solution to the microplate wells. Then, add the serially diluted test compound. Include controls for no inhibitor (100% activity) and no enzyme (background). Incubate for 15-30 minutes at the optimal temperature for the enzyme.

-

Reaction Initiation: Initiate the enzymatic reaction by adding the substrate solution to all wells.

-

Signal Detection: Immediately begin monitoring the change in signal (fluorescence or absorbance) over time using a microplate reader. Kinetic readings are preferred.

-

Data Analysis: Calculate the initial reaction velocity (V₀) for each inhibitor concentration. Plot the percentage of inhibition versus the logarithm of the inhibitor concentration to determine the IC₅₀ value.

Conclusion

This compound is a compound of significant interest for drug discovery, particularly in the field of oncology. Based on its structural characteristics, it is proposed to function as a prodrug that, once activated by intracellular esterases, inhibits key cellular targets such as HDACs and/or protein kinases. This proposed mechanism aligns with the well-documented activities of many other substituted indole derivatives. The provided experimental protocols offer a clear path for researchers to validate this hypothesis, determine the specific molecular targets, and elucidate the full therapeutic potential of this promising molecule. Further investigation is warranted to confirm these putative mechanisms and to explore its efficacy in preclinical models.

References

- 1. researchgate.net [researchgate.net]

- 2. benchchem.com [benchchem.com]

- 3. 3-Acetyl Indole in the Synthesis of Natural Bioactive Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. rjpn.org [rjpn.org]

- 5. benchchem.com [benchchem.com]

- 6. This compound | C12H9BrClNO3 | CID 76416 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. This compound | 3030-06-6 [chemicalbook.com]

- 9. X-Gal | C14H15BrClNO6 | CID 65181 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. 5-Bromo-4-Chloro-3-Indolyl-α-D-Glucopyranoside (X-α-Glc) - ZELLX® [zellx.de]

- 11. Discovery of indole-3-butyric acid derivatives as potent histone deacetylase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Design, synthesis and biological evaluation of novel indole derivatives as potential HDAC/BRD4 dual inhibitors and anti-leukemia agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. tandfonline.com [tandfonline.com]

- 14. Design, synthesis, and preliminary bioactivity evaluation of N1 -hydroxyterephthalamide derivatives with indole cap as novel histone deacetylase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Synthesis and Anticancer Activity of Novel Indole Derivatives as Dual EGFR/SRC Kinase Inhibitors - Olgen - Current Medicinal Chemistry [rjraap.com]

- 16. Target-Based Anticancer Indole Derivatives for the Development of Anti-Glioblastoma Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Antineoplastic indole-containing compounds with potential VEGFR inhibitory properties - RSC Advances (RSC Publishing) DOI:10.1039/D3RA08962B [pubs.rsc.org]

- 18. benchchem.com [benchchem.com]

- 19. researchgate.net [researchgate.net]

Halogenated Indoles: A Technical Guide to Therapeutic Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

Halogenated indoles are a class of heterocyclic compounds that have emerged from the annals of ancient history, once prized for producing the vibrant Tyrian purple dye, to become a focal point in modern medicinal chemistry.[1] The incorporation of halogen atoms onto the indole scaffold profoundly influences their physicochemical properties and biological activity, making them privileged structures in drug discovery.[1] This technical guide provides a comprehensive overview of the therapeutic potential of halogenated indoles, with a focus on their applications in oncology, infectious diseases, and inflammatory conditions. This document details their mechanisms of action, summarizes key quantitative data, provides detailed experimental protocols for their evaluation, and visualizes relevant biological pathways and experimental workflows.

The diverse biological activities of halogenated indoles stem from their ability to interact with a wide range of biological targets.[1] One of the most significant areas of investigation is their role as protein kinase inhibitors.[1][2] By competing with ATP for binding to the active site of kinases, these compounds can modulate signaling pathways that are often dysregulated in diseases like cancer.[1][2] Furthermore, halogenated indoles have demonstrated potent antimicrobial and antivirulence activities, offering a promising avenue for combating drug-resistant pathogens.[3][4] Their mechanisms in this realm include the disruption of bacterial communication systems, such as quorum sensing, and the generation of reactive oxygen species.[3] Additionally, certain halogenated indoles act as ligands for the aryl hydrocarbon receptor (AhR), a transcription factor involved in cellular responses to environmental stimuli and a target of interest for therapeutic intervention.[5][6] The ability of these compounds to modulate AhR signaling highlights their potential in immunology and toxicology.[5][6]

This guide is intended to be a valuable resource for professionals in the field, providing the foundational knowledge and practical methodologies necessary to advance the research and development of halogenated indole-based therapeutics.

Quantitative Data Summary

The following tables summarize key quantitative data for representative halogenated indoles across various therapeutic areas. This data is crucial for comparing the potency and efficacy of different derivatives and for understanding structure-activity relationships (SAR).

Table 1: Antimicrobial and Antifungal Activity of Halogenated Indoles

| Compound | Target Organism | Assay Type | Activity Metric | Value | Reference |

| 6-bromo-4-iodoindole | Staphylococcus aureus | MIC | MIC | 20-30 µg/mL | [3][7] |

| 4-bromo-6-chloroindole | Staphylococcus aureus | MIC | MIC | 20-30 µg/mL | [3][7] |

| 4,6-dibromoindole | Candida species | MIC | MIC | 10-50 µg/mL | [8] |

| 5-bromo-4-chloroindole | Candida species | MIC | MIC | 10-50 µg/mL | [8] |

| 5-iodoindole | Escherichia coli, S. aureus | Biofilm Inhibition | - | Potent | [9] |

| Polybrominated indole | Methicillin-resistant S. aureus (MRSA) | Antibacterial | - | Wide spectrum | [10] |

Table 2: Anticancer Activity of Halogenated Indoles

| Compound | Cell Line | Assay Type | Activity Metric | Value | Reference |

| Trichloro-bisindole | NCI-H460, MDA-MB-231, HCT-116, HepG-2 | Cytotoxicity | IC50 | 3.1-11.2 µM | [11] |

| 3,5-Diprenyl indole | MIA PaCa-2 (pancreatic) | Cytotoxicity (MTT) | IC50 | 9.5 ± 2.2 μM | [12] |

| Halogenated Indole-3-acetic acids | V79 Chinese hamster lung fibroblasts | Cytotoxicity with HRP | Surviving Fraction | <10⁻³ at 100 µM | [13] |

| Indole-thiazolidinedione-triazole hybrid (with halogen) | Human cancer cell lines | Anticancer | - | Enhanced activity | [2] |

Table 3: Receptor and Enzyme Inhibition by Halogenated Indoles

| Compound | Target | Assay Type | Activity Metric | Value | Reference |

| 6-bromo-2′-de-N-methylaplysinopsin | Human serotonin 5-HT2C receptors | Radioligand binding | Ki | 2.3 µM | |

| 6-bromoaplysinopsin | Human serotonin 5-HT2C receptors | Radioligand binding | Ki | 0.33 µM | |

| Meridianins | Cyclin-dependent kinases (CDKs), GSK-3 | Kinase Inhibition | - | Potent inhibitors | [1] |

| 4,7-dibromo-2,3-dichloroindole (4DBDCI) | Aryl hydrocarbon Receptor (AhR) | EROD | CYP1A1 Induction | 11-fold increase | [6] |

| BDCII, 6DBDCI, TBCI | Aryl hydrocarbon Receptor (AhR) | EROD (competition with TCDD) | AhR Antagonism | Effective at 10 µM | [5] |

| Iodinated derivative 11 | Peripheral Benzodiazepine Receptor (PBR) | Radioligand binding | Ki | 2.6 nM | [14] |

| Fluorinated analog 26 | Peripheral Benzodiazepine Receptor (PBR) | Radioligand binding | Ki | 6.2 nM | [14] |

Experimental Protocols

This section provides detailed methodologies for key experiments commonly used in the evaluation of halogenated indoles.

Minimum Inhibitory Concentration (MIC) Assay (Broth Microdilution Method)

This protocol is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[6]

Materials:

-

Test compound (halogenated indole)

-

Sterile 96-well round-bottom microtiter plates

-

Appropriate bacterial or fungal growth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

-

Microorganism suspension standardized to 0.5 McFarland standard (~1-2 x 10⁸ CFU/mL for bacteria)

-

Sterile saline or phosphate-buffered saline (PBS)

-

Spectrophotometer or nephelometer

-

Incubator

Procedure:

-

Preparation of Test Compound: Prepare a stock solution of the halogenated indole in a suitable solvent (e.g., DMSO). Perform serial two-fold dilutions of the compound in the growth medium in the wells of the 96-well plate.[6]

-

Inoculum Preparation: From a fresh culture, suspend colonies in sterile saline to match the turbidity of a 0.5 McFarland standard.[6] Dilute this suspension in the growth medium to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.[6]

-

Inoculation: Add the standardized inoculum to each well of the microtiter plate containing the serially diluted compound. Include a positive control (inoculum without compound) and a negative control (medium without inoculum).

-

Incubation: Incubate the plate at the optimal temperature and duration for the specific microorganism (e.g., 37°C for 18-24 hours for most bacteria).[15]

-

MIC Determination: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.[15]

MTT Cytotoxicity Assay

This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability and is commonly used to assess the cytotoxic effects of compounds.[16]

Materials:

-

Cultured mammalian cells

-

Test compound (halogenated indole)

-

96-well flat-bottom tissue culture plates

-

Complete cell culture medium

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of the halogenated indole and incubate for a specific period (e.g., 24, 48, or 72 hours). Include vehicle-treated control wells.

-

MTT Addition: After the incubation period, add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium and add the solubilization solution to each well to dissolve the purple formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader. The absorbance is proportional to the number of viable cells.

Ethoxyresorufin-O-deethylase (EROD) Assay

This assay measures the catalytic activity of Cytochrome P450 1A1 (CYP1A1), which is often induced by ligands of the aryl hydrocarbon receptor (AhR).[4][17]

Materials:

-

Hepa1c1c7 or other suitable cells

-

Test compound (halogenated indole)

-

7-Ethoxyresorufin (7-ER)

-

NADPH

-

Resorufin standard

-

Tris buffer

-

BSA (Bovine Serum Albumin)

-

Glycine buffer

-

Fluorescence microplate reader

Procedure:

-

Cell Treatment: Treat cells with the halogenated indole for a specified time to induce CYP1A1 expression.

-

Reaction Initiation: Prepare a reaction mix containing Tris buffer, BSA, and 7-ER. Add this mix to the cell lysate or microsomes. Start the reaction by adding NADPH.[1]

-

Incubation: Incubate the reaction at 37°C for a defined period, typically 15-20 minutes, with shaking.[1]

-

Reaction Termination: Stop the reaction by adding glycine buffer.[1]

-

Fluorescence Measurement: Measure the fluorescence of the resorufin product using an excitation wavelength of 535-550 nm and an emission wavelength of 570-590 nm.[1]

-

Quantification: Quantify the amount of resorufin formed by comparing the fluorescence to a standard curve of known resorufin concentrations.

In Vitro Kinase Inhibition Assay (Luminescence-Based)

This assay determines the ability of a compound to inhibit the activity of a specific protein kinase by measuring the amount of ATP remaining after the kinase reaction.[18]

Materials:

-

Purified kinase enzyme

-

Kinase-specific substrate (peptide or protein)

-

Test compound (halogenated indole)

-

ATP

-

Assay buffer

-

ATP detection reagent (e.g., Kinase-Glo®)

-

384-well assay plates

-

Luminometer

Procedure:

-

Compound Preparation: Prepare serial dilutions of the halogenated indole in the assay buffer.[18]

-

Assay Plate Preparation: Add the diluted compounds to the wells of the assay plate.[18] Include a vehicle control (DMSO) and a "no kinase" control.[18]

-

Kinase Reaction: Prepare a kinase reaction mixture containing the kinase, substrate, and ATP in the assay buffer. Add this mixture to the wells to start the reaction.

-

Incubation: Incubate the plate at room temperature or 30°C for a predetermined time (e.g., 60 minutes).[18]

-

Signal Detection: Add the ATP detection reagent to stop the kinase reaction and generate a luminescent signal.[18]

-

Data Acquisition: Measure the luminescence of each well using a luminometer. The signal intensity is inversely proportional to the kinase activity.

NF-κB Nuclear Translocation Assay (Immunofluorescence)

This assay visualizes the translocation of the NF-κB p65 subunit from the cytoplasm to the nucleus, a key step in the activation of the NF-κB signaling pathway, which is often involved in inflammation.

Materials:

-

Adherent cells (e.g., RAW 264.7 macrophages)

-

Test compound (halogenated indole)

-

Stimulant (e.g., Lipopolysaccharide - LPS)

-

Fixation solution (e.g., 4% paraformaldehyde)

-

Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

-

Blocking solution (e.g., 5% BSA in PBS)

-

Primary antibody against NF-κB p65

-

Fluorescently labeled secondary antibody

-

Nuclear counterstain (e.g., DAPI)

-

Fluorescence microscope

Procedure:

-

Cell Culture and Treatment: Seed cells on coverslips in a culture plate. Pre-treat the cells with the halogenated indole for a specific time, followed by stimulation with LPS to induce NF-κB activation.

-

Fixation and Permeabilization: Fix the cells with the fixation solution, then permeabilize them with the permeabilization buffer.

-

Immunostaining: Block non-specific antibody binding with the blocking solution. Incubate the cells with the primary antibody against NF-κB p65, followed by incubation with the fluorescently labeled secondary antibody.

-

Nuclear Staining: Stain the cell nuclei with DAPI.

-

Imaging: Mount the coverslips on microscope slides and visualize the cells using a fluorescence microscope.

-

Analysis: Quantify the nuclear translocation of NF-κB p65 by measuring the fluorescence intensity in the nucleus relative to the cytoplasm.

Visualizations: Signaling Pathways and Experimental Workflows

The following diagrams, created using the DOT language for Graphviz, illustrate key signaling pathways and experimental workflows relevant to the therapeutic applications of halogenated indoles.

Signaling Pathways

Caption: Inhibition of Cyclin-Dependent Kinase (CDK) signaling by halogenated indoles, leading to cell cycle arrest.

Caption: Aryl Hydrocarbon Receptor (AhR) signaling pathway activated by halogenated indoles.

Caption: Inhibition of Staphylococcus aureus quorum sensing by halogenated indoles.

Experimental Workflows

Caption: A typical workflow for the discovery of antimicrobial halogenated indoles.

Caption: A generalized workflow for the screening and development of anticancer halogenated indoles.

References

- 1. mouselivercells.com [mouselivercells.com]

- 2. benchchem.com [benchchem.com]

- 3. heraldopenaccess.us [heraldopenaccess.us]

- 4. Assay for quantitative determination of CYP1A1 enzyme activity using 7-Ethoxyresorufin as standard substrat... [protocols.io]

- 5. clyte.tech [clyte.tech]

- 6. benchchem.com [benchchem.com]

- 7. Multi-Halogenated Indoles as Antimicrobial and Antivirulence Agents Against Drug-Resistant Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Antifungal Activities of Multi-Halogenated Indoles Against Drug-Resistant Candida Species - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. In vitro kinase assay [protocols.io]

- 12. Canonical and non-canonical aryl hydrocarbon receptor signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 13. MTT assay protocol | Abcam [abcam.com]

- 14. Nuclear Factor Kappa B (NF-κB) Translocation Assay Development and Validation for High Content Screening - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 15. microbe-investigations.com [microbe-investigations.com]

- 16. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 17. researchgate.net [researchgate.net]

- 18. benchchem.com [benchchem.com]

understanding the stability of 1-Acetyl-5-bromo-4-chloro-1H-indol-3-yl acetate

An In-depth Technical Guide to the Stability of 1-Acetyl-5-bromo-4-chloro-1H-indol-3-yl acetate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the potential stability characteristics of this compound. Due to the limited availability of specific experimental data for this compound, this document leverages established chemical principles and data from structurally similar indole derivatives to predict its stability profile. It outlines potential degradation pathways, presents hypothetical stability data under forced degradation conditions, and details standardized experimental protocols for stability assessment as mandated by ICH guidelines. This guide is intended to serve as a foundational resource for researchers and professionals engaged in the development of drug substances and products containing this or related molecular scaffolds.

Introduction

This compound is a halogenated, N-acetylated indole derivative.[1][2][3][4][5] The indole core is a prevalent motif in numerous pharmaceuticals, and its stability is of paramount importance for ensuring the safety, efficacy, and shelf-life of a drug product.[6][7] Understanding the intrinsic stability of a new chemical entity like this one is a critical step in drug development. Forced degradation and long-term stability studies are essential for identifying potential degradants, elucidating degradation pathways, and developing stable formulations.[8][9][10][11][12]

The stability of this molecule is predicted to be influenced by its key structural features:

-

3-yl Acetate Ester: Prone to hydrolysis under acidic or basic conditions.

-

1-Acetyl Group: Can undergo hydrolysis, though generally more stable than the ester.[15]

-

Bromo and Chloro Substituents: These electron-withdrawing groups can influence the electronic properties and photostability of the indole ring.[16][17]

Potential Degradation Pathways

Based on the functional groups present, this compound may degrade via several pathways, primarily hydrolysis and oxidation. Photolytic degradation is also a possibility for halogenated aromatic compounds.

-

Hydrolytic Degradation: The 3-yl acetate ester is the most probable site for hydrolysis. Under acidic or basic conditions, this ester can be cleaved to form 1-Acetyl-5-bromo-4-chloro-1H-indol-3-ol. Further hydrolysis of the N-acetyl group under more stringent conditions could yield 5-bromo-4-chloro-1H-indol-3-ol.

-

Oxidative Degradation: The electron-rich indole ring is susceptible to oxidation. The pyrrole ring may be cleaved, or hydroxylation could occur at various positions, leading to degradation products like oxindole and isatin derivatives.[14][18][19][20]

-

Photodegradation: Halogenated aromatic compounds can be susceptible to degradation upon exposure to light.[16] This can involve the cleavage of the carbon-halogen bond or other light-induced reactions.

The following diagram illustrates the primary predicted degradation pathways.

Quantitative Data Summary

The following table summarizes hypothetical data from a forced degradation study. These values are illustrative and represent a plausible outcome for a compound with this structure, aiming for a target degradation of 10-30% to ensure that secondary degradation is minimized.

| Stress Condition | Parameters | Time | % Assay of Parent | Total Impurities (%) | Major Degradant |

| Acid Hydrolysis | 0.1 M HCl, 60°C | 24 h | 85.2 | 14.8 | 1-Acetyl-5-bromo-4-chloro-1H-indol-3-ol |

| Base Hydrolysis | 0.1 M NaOH, RT | 8 h | 79.5 | 20.5 | 1-Acetyl-5-bromo-4-chloro-1H-indol-3-ol |

| Oxidative | 3% H₂O₂, RT | 12 h | 88.1 | 11.9 | Oxidized Indole Species |

| Thermal | 80°C, Dry Heat | 48 h | 98.5 | 1.5 | Not Significant |

| Photolytic | ICH Q1B Option 2 | - | 92.3 | 7.7 | Photolytic Degradant |

Experimental Protocols

Detailed methodologies are crucial for reproducible stability studies. The following protocols are based on the International Council for Harmonisation (ICH) guidelines for forced degradation studies.[8][9][21][22]

General Stock Solution Preparation

A stock solution of this compound (1 mg/mL) is prepared in a suitable solvent mixture, such as acetonitrile/water (1:1 v/v), and protected from light.

Acid Hydrolysis

-

Add 1 mL of the stock solution to a 10 mL volumetric flask.

-

Add 1 mL of 1.0 M hydrochloric acid (HCl).

-

Keep the flask in a thermostatically controlled water bath at 60°C.

-

Withdraw samples at predetermined intervals (e.g., 2, 4, 8, 24 hours).

-

Immediately neutralize the samples with an equivalent amount of 1.0 M sodium hydroxide (NaOH).

-

Dilute to volume with the solvent mixture and analyze by a stability-indicating HPLC method.

Base Hydrolysis

-

Add 1 mL of the stock solution to a 10 mL volumetric flask.

-

Add 1 mL of 1.0 M sodium hydroxide (NaOH).

-

Maintain the flask at room temperature (25°C ± 2°C).

-

Withdraw samples at predetermined intervals (e.g., 1, 2, 4, 8 hours).

-

Immediately neutralize the samples with an equivalent amount of 1.0 M HCl.

-

Dilute to volume with the solvent mixture and analyze by HPLC.

Oxidative Degradation

-

Add 1 mL of the stock solution to a 10 mL volumetric flask.

-

Add 1 mL of 30% hydrogen peroxide (H₂O₂).

-

Maintain the flask at room temperature, protected from light.

-

Withdraw samples at predetermined intervals (e.g., 2, 6, 12, 24 hours).

-

Dilute to volume with the solvent mixture and analyze immediately by HPLC.

Thermal Degradation

-

Place the solid drug substance in a thermostatically controlled oven at 80°C.

-

Withdraw samples at specified time points (e.g., 24, 48 hours).

-

Prepare solutions of the stressed solid material in the solvent mixture and analyze by HPLC.

Photostability Testing

-

Expose the solid drug substance and the stock solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as specified in ICH Q1B.[23]

-

A control sample should be protected from light with aluminum foil.

-

Analyze the exposed samples and the dark control by HPLC.

The experimental workflow for these studies is visualized below.

Hypothetical Signaling Pathway Involvement

Indole derivatives are known to interact with a wide range of biological targets.[6][24] While the specific activity of this compound is not publicly documented, we can hypothesize its interaction within a generic kinase signaling pathway, a common target for small molecule inhibitors.

Conclusion

This guide provides a predictive stability analysis for this compound based on its chemical structure and established principles of drug degradation. The primary liabilities for this molecule are likely to be hydrolysis of the 3-yl acetate ester and, to a lesser extent, oxidation of the indole core. It is predicted to be relatively stable to heat but may show some sensitivity to light. The provided protocols offer a standardized framework for experimentally verifying this predicted profile. These foundational insights are critical for guiding formulation development, establishing appropriate storage conditions, and ensuring the overall quality and safety of any potential pharmaceutical product containing this active substance.

References

- 1. Synthesis routes of this compound [benchchem.com]

- 2. This compound | 3030-06-6 [chemicalbook.com]

- 3. This compound | C12H9BrClNO3 | CID 76416 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. CAS#:3030-06-6 | this compound | Chemsrc [chemsrc.com]

- 5. 1-Acetyl-5-bromo-4-chloro-3-indolyl Acetate | 3030-06-6 | TCI EUROPE N.V. [tcichemicals.com]

- 6. Discovery of indole derivatives as STING degraders - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. pharma.gally.ch [pharma.gally.ch]

- 9. snscourseware.org [snscourseware.org]

- 10. Forced Degradation Studies - MedCrave online [medcraveonline.com]

- 11. scispace.com [scispace.com]

- 12. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Frontiers | Biodegradation and Biotransformation of Indole: Advances and Perspectives [frontiersin.org]

- 15. Chemoselective N-acylation of indoles using thioesters as acyl source - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Direct C2–H alkylation of indoles driven by the photochemical activity of halogen-bonded complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Halogenated Indole Alkaloids from Marine Invertebrates - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Degradation of substituted indoles by an indole-degrading methanogenic consortium - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. journals.asm.org [journals.asm.org]

- 20. merckmillipore.com [merckmillipore.com]